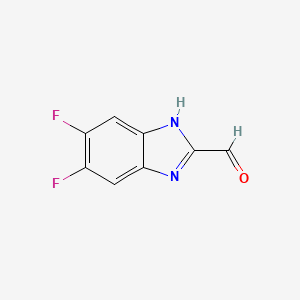

5,6-DIFLUORO-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE

CAS No.: 1263379-05-0

Cat. No.: VC2831103

Molecular Formula: C8H4F2N2O

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263379-05-0 |

|---|---|

| Molecular Formula | C8H4F2N2O |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | 5,6-difluoro-1H-benzimidazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-3H,(H,11,12) |

| Standard InChI Key | AICAAERLDDWAQO-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1F)F)N=C(N2)C=O |

| Canonical SMILES | C1=C2C(=CC(=C1F)F)N=C(N2)C=O |

Introduction

Chemical Identity and Structure

5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde belongs to the family of benzimidazole derivatives and is classified under organofluorine compounds due to its fluorine content. The presence of fluorine atoms significantly influences its chemical reactivity and biological activity potential.

Basic Chemical Information

The compound's fundamental chemical parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1263379-05-0 |

| Molecular Formula | C8H4F2N2O |

| Molecular Weight | 182.13 g/mol |

| Physical State | Solid at room temperature |

| IUPAC Name | 5,6-difluoro-1H-benzimidazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-3H,(H,11,12) |

| Standard InChIKey | AICAAERLDDWAQO-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1F)F)N=C(N2)C=O |

The molecule features a benzimidazole core with two fluorine substituents at the 5 and 6 positions and an aldehyde group at position 2. This structural arrangement contributes to its unique chemical behavior and potential applications .

Structural Characteristics

The benzimidazole scaffold of this compound consists of a fused benzene and imidazole ring system. The presence of two electronegative fluorine atoms on the benzene ring creates an electron-deficient aromatic system, enhancing the electrophilic character of the compound. Additionally, the aldehyde group at position 2 introduces further reactivity potential, particularly for nucleophilic addition reactions .

The molecular structure allows for hydrogen bonding through the NH group of the imidazole ring, which influences its solubility profile and interaction capabilities with biological targets. The combination of the aromatic system and electron-withdrawing fluorine substituents may also contribute to interesting photophysical properties .

Spectroscopic Properties

Spectroscopic techniques are essential for identifying and characterizing 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde. These methods provide valuable insights into its structural features and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for confirming the structure of this compound. The 1H NMR spectrum typically shows characteristic signals for the aromatic protons on the benzene ring, the NH proton of the imidazole ring, and the aldehyde proton. The 19F NMR spectrum would display signals for the two fluorine atoms, providing additional structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy reveals distinctive absorption bands corresponding to the functional groups present in the molecule. Key absorption bands would include:

-

N-H stretching of the imidazole ring

-

C=O stretching of the aldehyde group

-

C-F stretching vibrations

-

Aromatic C=C and C=N stretching vibrations

These spectroscopic characteristics serve as important fingerprints for identification and quality control purposes.

Synthesis and Preparation

The synthesis of 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde typically follows established procedures for benzimidazole derivatives with specific modifications to accommodate the fluorine substituents and aldehyde functionality.

Synthetic Routes

The most common synthetic approach involves the reaction of 5,6-difluoro-1H-benzimidazole with an appropriate aldehyde precursor under specific reaction conditions. Catalysts such as palladium on carbon may be employed to facilitate the aldehyde formation.

A typical synthetic route might include:

-

Preparation of a suitably substituted 4,5-difluoro-1,2-phenylenediamine

-

Condensation with an aldehyde source such as formic acid or triethyl orthoformate to form the benzimidazole core

-

Selective functionalization at the 2-position to introduce the aldehyde group

Purification Techniques

Following synthesis, purification is typically achieved through recrystallization techniques to attain high purity levels suitable for research applications. Column chromatography may also be employed for purification, using appropriate solvent systems based on the compound's polarity.

Chemical Reactivity

The reactivity of 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde is primarily dictated by its functional groups and electronic distribution within the molecule.

Aldehyde Reactivity

As an aromatic aldehyde, the compound exhibits characteristic reactivity in various transformations:

-

Nucleophilic addition reactions with amines, hydrazines, and other nucleophiles

-

Reduction to the corresponding alcohol

-

Oxidation to the carboxylic acid

-

Participation in condensation reactions such as aldol condensations and Schiff base formations

The presence of the electron-withdrawing fluorine atoms enhances the electrophilicity of the aldehyde carbon, potentially increasing its reactivity toward nucleophiles .

Fluorine-Related Reactivity

-

Increased lipophilicity compared to non-fluorinated analogues

-

Enhanced metabolic stability

-

Altered hydrogen bonding properties

-

Modified acidity of the imidazole NH group

These properties make fluorinated benzimidazoles particularly interesting in medicinal chemistry applications .

Biological Activities and Applications

Benzimidazole derivatives, including fluorinated variants like 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde, have demonstrated diverse biological activities that make them valuable scaffolds in drug discovery and development.

Research Applications

Beyond medicinal chemistry, this compound finds utility in:

-

Synthetic building blocks for more complex molecular architectures

-

Development of novel materials with specific photophysical properties

-

Structure-activity relationship studies in drug discovery programs

-

Probes for investigating biological mechanisms

The aldehyde functionality serves as a versatile handle for further derivatization, enabling the preparation of diverse analogues for comparative studies .

Physical Properties

Understanding the physical properties of 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde is crucial for its proper handling and application in research settings.

Solubility Profile

Based on its structure, this compound is expected to exhibit:

-

Moderate solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)

-

Limited solubility in water due to its aromatic and fluorinated nature

-

Better solubility in halogenated solvents compared to non-fluorinated analogues

The hydrogen bonding capability through the imidazole NH group influences its solubility behavior in protic solvents .

Stability Considerations

The compound generally exhibits good stability under normal laboratory conditions but may be sensitive to:

-

Strong oxidizing agents that could react with the aldehyde group

-

Strong bases that might deprotonate the imidazole NH

-

Prolonged exposure to high temperatures

-

Hydrolytic conditions in certain pH ranges

Proper storage in a cool, dry environment with protection from light and moisture is recommended to maintain its integrity.

| Supplier | Product Reference | Purity | Price Range | Estimated Delivery |

|---|---|---|---|---|

| Various Chemical Suppliers | Listed under CAS: 1263379-05-0 | Research grade | Variable | Depends on supplier |

| Specialty Suppliers | Custom references | Min. 95% | €590.00 and above | 2-3 weeks typical |

Pricing typically depends on quantity, purity specifications, and supplier policies .

Quality Considerations

When sourcing this compound for research purposes, considerations should include:

-

Certificate of analysis (CoA) availability

-

Purity specifications and testing methods

-

Handling and storage recommendations

-

Batch-to-batch consistency

-

Supplier reputation and quality control processes

These factors are critical for ensuring reproducible research results and minimizing experimental variables.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume